Cas no 825599-81-3 (4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate)

4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
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- Inchi: 1S/C17H11FO5/c1-21-14-4-2-3-10-9-13(17(20)23-15(10)14)16(19)22-12-7-5-11(18)6-8-12/h2-9H,1H3
- InChI Key: RRXKJJCCCDDVEQ-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=C(OC)C=CC=C2C=C1C(OC1=CC=C(F)C=C1)=O
4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3127-0210-20mg |
4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
825599-81-3 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F3127-0210-10μmol |
4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
825599-81-3 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F3127-0210-4mg |
4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
825599-81-3 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F3127-0210-2mg |
4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
825599-81-3 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F3127-0210-5mg |
4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
825599-81-3 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F3127-0210-3mg |
4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
825599-81-3 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
Life Chemicals | F3127-0210-1mg |
4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
825599-81-3 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F3127-0210-20μmol |
4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
825599-81-3 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F3127-0210-25mg |
4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
825599-81-3 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F3127-0210-10mg |
4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
825599-81-3 | 90%+ | 10mg |
$79.0 | 2023-07-05 |
4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Related Literature
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1. Book reviews
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Additional information on 4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
4-Fluorophenyl 8-Methoxy-2-Oxo-2H-Chromene-3-Carboxylate (CAS No. 825599-81-3): A Comprehensive Overview
4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, identified by its CAS number 825599-81-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the chromene family, which is known for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a fluorine substituent at the phenyl ring and methoxy group at the chromene core, contribute to its unique chemical properties and biological relevance.
The chromene scaffold is a privileged structure in drug discovery due to its ability to interact with various biological targets. Specifically, 4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate exhibits promising pharmacological properties that make it a valuable candidate for further investigation. The fluorine atom at the phenyl ring enhances the lipophilicity of the molecule, improving its ability to cross cell membranes, while the methoxy group contributes to its metabolic stability.
Recent studies have highlighted the potential of chromene derivatives in addressing various diseases, including cancer, inflammation, and neurodegenerative disorders. The< strong>4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate molecule has been shown to exhibit inhibitory effects on several enzymes and receptors involved in these pathologies. For instance, preliminary in vitro studies suggest that this compound may interfere with the activity of kinases, which are key players in cancer cell proliferation and survival.
In addition to its anti-cancer potential, 4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has demonstrated anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways has become a major focus in drug development. The chromene core of this compound interacts with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines. This makes it a promising candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The< strong>fluorine-containing aromatic ring in 4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate also contributes to its interaction with biological targets. Fluorinated aromatic compounds are known for their enhanced binding affinity and metabolic stability, which can lead to improved pharmacokinetic profiles. This characteristic is particularly valuable in drug design, as it can increase the half-life of a drug and reduce the frequency of administration.
The< strong>methoxy group at the chromene core further influences the biological activity of this compound. Methoxy-substituted chromenes have been reported to exhibit various pharmacological effects, including antimicrobial and antioxidant properties. These groups can stabilize reactive oxygen species and inhibit the growth of microorganisms, making them useful in developing treatments for infections and oxidative stress-related diseases.
The synthesis of< strong>4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of fluorine into the phenyl ring typically requires specialized reagents and conditions to achieve regioselectivity. Similarly, the methoxy group at the chromene core must be incorporated without affecting other functional groups in the molecule. Advances in synthetic methodologies have made it possible to produce this compound efficiently, enabling further exploration of its biological activities.
Ongoing research is focused on elucidating the mechanisms by which< strong>4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate exerts its pharmacological effects. Computational modeling and structure-based drug design approaches are being employed to understand how this compound interacts with target proteins. These studies aim to identify key binding sites and optimize the structure for improved efficacy and selectivity.
The potential therapeutic applications of< strong>4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate extend beyond cancer and inflammation. Preliminary data suggest that this compound may also have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of chromene derivatives to cross the blood-brain barrier enhances their potential as central nervous system drugs.
In conclusion, 4-fluorophenyl 8-methoxy-2 oxo -2H -chromene -3 -carboxylate (CAS No. 82559981 3) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features contribute to its biological activities, making it a valuable tool for drug discovery. Further research is needed to fully understand its mechanisms of action and explore new therapeutic avenues.
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